molecular formula C18H14Cl2N2O2S B2633060 2-[(4-Chlorobenzyl)sulfanyl]-4-(2-chlorophenoxy)-5-pyrimidinyl methyl ether CAS No. 338423-10-2

2-[(4-Chlorobenzyl)sulfanyl]-4-(2-chlorophenoxy)-5-pyrimidinyl methyl ether

Cat. No.: B2633060
CAS No.: 338423-10-2
M. Wt: 393.28
InChI Key: JOAGCNBBBPESMB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[(4-Chlorobenzyl)sulfanyl]-4-(2-chlorophenoxy)-5-pyrimidinyl methyl ether is a complex organic compound with potential applications in various scientific fields

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4-Chlorobenzyl)sulfanyl]-4-(2-chlorophenoxy)-5-pyrimidinyl methyl ether typically involves multi-step organic reactions. The process often starts with the preparation of the pyrimidine core, followed by the introduction of the chlorobenzyl, chlorophenoxy, and sulfanyl groups through various substitution reactions. Common reagents used in these steps include chlorinating agents, sulfur-containing compounds, and phenolic compounds. The reaction conditions may involve the use of solvents like dichloromethane or ethanol, and catalysts such as Lewis acids to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound would likely scale up the laboratory synthesis methods, optimizing reaction conditions for higher yields and purity. This could involve continuous flow reactors, automated synthesis systems, and advanced purification techniques like chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

2-[(4-Chlorobenzyl)sulfanyl]-4-(2-chlorophenoxy)-5-pyrimidinyl methyl ether can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The chlorobenzyl and chlorophenoxy groups can be reduced under specific conditions.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the chlorinated positions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Dechlorinated derivatives.

    Substitution: Amino or thiol-substituted pyrimidines.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a candidate for drug development due to its unique chemical structure.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-[(4-Chlorobenzyl)sulfanyl]-4-(2-chlorophenoxy)-5-pyrimidinyl methyl ether involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering a cascade of biochemical events. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-[(4-Chlorobenzyl)sulfanyl]-4-(2-chlorophenoxy)-5-pyrimidinyl methyl ether: can be compared with other pyrimidine derivatives that have similar substituents, such as:

Uniqueness

The unique combination of chlorobenzyl, chlorophenoxy, and sulfanyl groups in this compound imparts distinct chemical properties, such as enhanced reactivity and potential biological activity, distinguishing it from other similar compounds.

Properties

IUPAC Name

4-(2-chlorophenoxy)-2-[(4-chlorophenyl)methylsulfanyl]-5-methoxypyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14Cl2N2O2S/c1-23-16-10-21-18(25-11-12-6-8-13(19)9-7-12)22-17(16)24-15-5-3-2-4-14(15)20/h2-10H,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOAGCNBBBPESMB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CN=C(N=C1OC2=CC=CC=C2Cl)SCC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14Cl2N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.